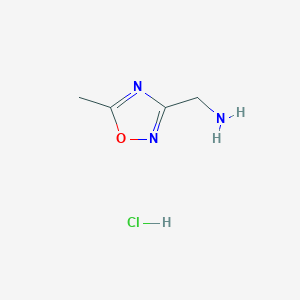
3-Methylcyclohexylamine
Overview
Description
3-Methylcyclohexylamine (3-MCHA) is an organic compound belonging to the cyclohexylamine family. It is a colorless liquid with a molecular weight of 123.17 g/mol and a boiling point of 146 °C. 3-MCHA is a non-aromatic, volatile substance with a strong, pungent odor. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds. It is also used as a solvent in the production of perfumes and cosmetics.
Scientific Research Applications
Carcinogenicity Studies
- Carcinogenicity of N-Nitrosamines: A study on F344 rats treated with both unlabeled and deuterium-labeled N-nitroso-N-methylcyclohexylamine (NMC) found that the deuterium-labeled NMC was not less carcinogenic than the unlabeled NMC, indicating that oxidation of the methyl group is not a rate-limiting step in the induction of esophageal tumors (Lijinsky & Reuber, 1980).
Analytical Characterization
- Analytical Characterizations of Arylcyclohexylamines: A study aimed to aid in the identification of newly emerging substances of abuse described the syntheses of fifteen N-alkyl-arylcyclohexylamines, including analytical characterizations using various methods like gas chromatography and high-performance liquid chromatography (Wallach et al., 2016).
Chemical Process Studies
- Mechanism of CN-bond Breaking in Hydrodenitrogenation: Research investigated the hydrodenitrogenation (HDN) of methylcyclohexylamine over sulfided NiMo/γ-Al2O3. The study provided insights into the chemical processes involved in the HDN of toluidine and its intermediates (Rota & Prins, 2000).
Medicinal Research
- Medicinal Psychedelics for Mental Health: Although not directly related to 3-Methylcyclohexylamine, this study discusses the medical use of psychedelic substances, including arylcyclohexylamines, for novel therapies in psychiatric disorders. It highlights the importance of rigorous research in this field (Perkins et al., 2021).
Toxicity Studies
- Toxicity and Oncogenicity of Nitrosamines: A comparative study of the acute and chronic toxicities of N-nitroso-N-methylcyclohexylamine (NMC) in rats showed that NMC is a potent carcinogen, acting mainly on the upper alimentary tract (Goodall et al., 1970).
Safety and Hazards
3-Methylcyclohexylamine is classified as a flammable liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be handled with personal protective equipment and stored in a well-ventilated place away from heat, sparks, and flame .
Mechanism of Action
Target of Action
3-Methylcyclohexylamine is a chemical compound with the formula C7H15N
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors like temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methylcyclohexylamine are not well-studied. As a secondary aliphatic amine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, or other types of chemical bonding .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well known It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of this compound is not well known It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYHSHPBDZRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922926 | |
| Record name | 3-Methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-35-7, 1193-17-5 | |
| Record name | 3-Methylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, 3-methyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohexylamine, mixed isomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohexylamine, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)

![4-[(Methylamino)methyl]phenol](/img/structure/B3022743.png)



